N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.: 1309980-13-9
Cat. No.: VC0087367
Molecular Formula: C17H25BN2O5
Molecular Weight: 348.206
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309980-13-9 |
|---|---|
| Molecular Formula | C17H25BN2O5 |
| Molecular Weight | 348.206 |
| IUPAC Name | N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H25BN2O5/c1-15(2,3)19-14(21)11-8-12(10-13(9-11)20(22)23)18-24-16(4,5)17(6,7)25-18/h8-10H,1-7H3,(H,19,21) |
| Standard InChI Key | MOGJLCAUYCKDQQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)(C)C |
Introduction
Chemical Identity and Structural Features
N-tert-Butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide belongs to the class of arylboronic esters, which are critical in Suzuki-Miyaura cross-coupling reactions. Its structure integrates three functional groups:
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A benzamide backbone, providing rigidity and planar geometry.
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A nitro group at the 3-position, which enhances electrophilicity and participates in redox reactions.
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A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, enabling carbon-carbon bond formation .
Table 1: Key Physicochemical Properties
The tert-butyl group enhances steric bulk, potentially improving stability during synthetic procedures . The nitro group’s electron-withdrawing nature directs electrophilic substitution reactions to specific positions on the aromatic ring.
Synthetic Pathways
General Synthesis Strategy
The compound is synthesized via palladium-catalyzed borylation of a halogenated benzamide precursor. A representative method involves:
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Substrate Preparation: 5-Bromo-3-nitro-N-tert-butylbenzamide is reacted with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and potassium acetate .
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Reaction Conditions: Conducted in 1,4-dioxane at 100°C under inert atmosphere for 3–5 hours .
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Workup: Purification via silica gel chromatography yields the product in ~71% purity .
Table 2: Representative Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl | |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene | |
| Solvent | 1,4-Dioxane | |
| Temperature | 100°C | |
| Reaction Time | 3 hours | |
| Yield | 71% |
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the aryl bromide to form a Pd(II) intermediate. Transmetallation with the diboron reagent generates a Pd-boryl complex, followed by reductive elimination to yield the boronic ester. The nitro group remains inert under these conditions due to its meta-directing nature.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol boronic ester moiety enables participation in Suzuki-Miyaura reactions, forming biaryl structures essential in pharmaceutical intermediates. For example:
where = aryl group from the compound and -X = halogenated coupling partner.
Medicinal Chemistry
Boronic acids and esters are pivotal in protease inhibitor design. The nitro group may be reduced to an amine for further functionalization, enabling access to aminobenzamide derivatives with biological activity.
Table 3: Comparative Reactivity of Boronic Esters
| Compound | Reaction Yield (%) | Application | Source |
|---|---|---|---|
| Target Compound | 71 | Cross-coupling | |
| 3-Methoxy Analog | 68 | Enzyme inhibition studies | |
| 4-(tert-Butyl) Derivative | 75 | Materials science |
Analytical Characterization
Spectroscopic Data
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: Expected signals include tert-butyl singlet (~1.3 ppm), aromatic protons (7.5–8.2 ppm), and pinacol methyl groups (~1.2 ppm).
Industrial and Research Significance
Global suppliers like Amadis Chemical Company Limited offer the compound for ~$215/250 mg, reflecting its niche applications . Its utility in constructing complex aromatics positions it as a valuable intermediate in drug discovery pipelines, particularly for kinase inhibitors and PET tracer development.
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